methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate hydrochloride methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909317-47-0
VCID: VC5303295
InChI: InChI=1S/C10H8ClN3O2.ClH/c1-16-10(15)8-4-7(11)2-3-9(8)14-6-12-5-13-14;/h2-6H,1H3;1H
SMILES: COC(=O)C1=C(C=CC(=C1)Cl)N2C=NC=N2.Cl
Molecular Formula: C10H9Cl2N3O2
Molecular Weight: 274.1

methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate hydrochloride

CAS No.: 1909317-47-0

Cat. No.: VC5303295

Molecular Formula: C10H9Cl2N3O2

Molecular Weight: 274.1

* For research use only. Not for human or veterinary use.

methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate hydrochloride - 1909317-47-0

Specification

CAS No. 1909317-47-0
Molecular Formula C10H9Cl2N3O2
Molecular Weight 274.1
IUPAC Name methyl 5-chloro-2-(1,2,4-triazol-1-yl)benzoate;hydrochloride
Standard InChI InChI=1S/C10H8ClN3O2.ClH/c1-16-10(15)8-4-7(11)2-3-9(8)14-6-12-5-13-14;/h2-6H,1H3;1H
Standard InChI Key BECMCMBYFHUHQT-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC(=C1)Cl)N2C=NC=N2.Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Features

The compound features a benzoate ester core substituted at the 5-position with chlorine and at the 2-position with a 1,2,4-triazole ring. The hydrochloride salt enhances solubility in polar solvents. Key structural parameters include:

PropertyValue
Molecular FormulaC₁₀H₉Cl₂N₃O₂
Molecular Weight274.10 g/mol
IUPAC NameMethyl 5-chloro-2-(1,2,4-triazol-1-yl)benzoate hydrochloride
SMILESCOC(=O)C1=C(C=CC(=C1)Cl)N2C=NC=N2.Cl
InChIKeyBECMCMBYFHUHQT-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Routes

The synthesis typically proceeds via a multi-step route:

  • Nitro Reduction: 5-Chloro-2-nitrobenzoic acid is reduced to the corresponding amine.

  • Triazole Incorporation: The amine undergoes cyclocondensation with formamide or hydrazine derivatives to form the 1,2,4-triazole ring .

  • Esterification: The carboxylic acid is methylated using methanol under acidic conditions .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Spectral Characterization

  • ¹H NMR (300 MHz, CDCl₃): δ 8.20 (s, 1H, triazole), 7.85–7.45 (m, 3H, aromatic), 3.95 (s, 3H, OCH₃) .

  • FTIR: Peaks at 1693 cm⁻¹ (C=O ester), 1583 cm⁻¹ (C=N triazole), and 759 cm⁻¹ (C-Cl) .

  • Mass Spectrometry: ESI-MS m/z 238.05 [M-Cl]⁺, confirming molecular ion fragmentation .

Biological Activities and Mechanisms

Antifungal Activity

The compound exhibits broad-spectrum antifungal activity, with minimum inhibitory concentrations (MICs) against Candida albicans and Aspergillus fumigatus ranging from 6.5–25 μg/mL . The triazole ring inhibits fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis .

Anticancer Applications

Triazole derivatives demonstrate cytotoxic effects against human cancer cell lines (e.g., MCF-7, IC₅₀: 18 μM) by inducing apoptosis via caspase-3 activation .

Pharmaceutical and Industrial Applications

Drug Development

The compound serves as an intermediate in synthesizing orexin receptor antagonists and kinase inhibitors . Its regioisomeric purity (>95%) is critical for large-scale pharmaceutical production .

Agricultural Chemistry

As a fungicidal agent, it is effective against Penicillium notatum (MIC: 12.5 μg/mL), offering potential in crop protection .

ParameterDetail
GHS ClassificationH315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Precautionary MeasuresUse PPE, avoid inhalation, and ensure ventilation

Environmental Impact

The compound is harmful to aquatic life (EC₅₀: 1.2 mg/L for Daphnia magna), necessitating controlled disposal .

Comparative Analysis with Analogues

CompoundActivity (MIC, μg/mL)Key Difference
5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid25 (C. albicans)Lacks methyl ester; lower solubility
Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate18 (A. niger)1,2,3-triazole isomer; higher toxicity

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